3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridinyl and furan groups, and the final carboxamide formation. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyridinyl and Furan Groups: These groups can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and furan groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O3/c1-14-11-19-17(4)22(28-20(19)12-15(14)2)23(26)25(21-7-5-6-10-24-21)13-18-9-8-16(3)27-18/h5-12H,13H2,1-4H3 |
InChI Key |
SEDRYMCTGNGZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C |
Origin of Product |
United States |
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